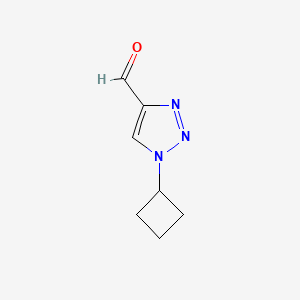
1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde
概要
説明
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound belonging to the family of triazole derivatives. It has gained significant attention in recent years due to its potential biological and industrial applications. The compound is characterized by its molecular formula C₇H₉N₃O and a molecular weight of 151.17 g/mol .
準備方法
The synthesis of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde typically involves a two-step process. The first step is the copper-catalyzed azide-alkyne cycloaddition reaction, which forms the triazole ring. This is followed by the oxidation or hydrolysis of the intermediate product . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity .
化学反応の分析
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: It is being explored for its anticancer, antifungal, and antituberculosis properties.
Industry: The compound is used in the development of new materials and as a reagent in chemical synthesis.
作用機序
The mechanism of action of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the catalytic domain of topoisomerase IV in gram-positive bacteria . The compound’s antioxidant properties are due to its ability to scavenge free radicals .
類似化合物との比較
1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives such as:
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Known for its anticancer and antifungal properties.
Benzyl-1H-1,2,3-triazole-4-carbaldehyde: Used in N-terminal protein modification.
The uniqueness of this compound lies in its cyclobutyl group, which imparts distinct chemical and biological properties.
生物活性
1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
Molecular Formula : CHNO
Molecular Weight : 195.22 g/mol
IUPAC Name : this compound
The compound features a cyclobutyl group attached to the triazole ring, influencing its steric and electronic properties. The triazole ring is known for its ability to mimic biologically active molecules, allowing it to interact with various biological targets effectively.
The mechanism of action of this compound involves its ability to bind to specific enzymes and receptors. This interaction can modulate enzyme activity and receptor signaling pathways, leading to various biological effects. The triazole moiety serves as a bioisostere for other biologically active compounds, enhancing its therapeutic potential.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Study Findings : Similar triazole compounds have demonstrated inhibitory effects against various bacterial strains. One study reported that derivatives comparable to this compound inhibited the growth of both Gram-positive and Gram-negative bacteria effectively .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies:
-
Case Study 1: Antiproliferative Effects
A comparative study evaluated the antiproliferative activity of various triazole derivatives against leukemia cell lines. The results indicated that:
This study demonstrated that the compound exhibited significant antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
Compound Cell Line IC50 (µM) Compound A K-562 0.5 Compound B HL-60 0.8 1-Cyclobutyl Triazole Jurkat 0.6
Research Findings on Mechanisms
Further investigations into the mechanisms underlying the anticancer effects revealed:
- Induction of Apoptosis : The compound was found to induce apoptosis in cancer cells through the activation of caspases and the modulation of mitochondrial membrane potential .
- Cell Cycle Arrest : Studies indicated that treatment with this triazole derivative led to cell cycle arrest at the G1 phase in various cancer cell lines .
特性
IUPAC Name |
1-cyclobutyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-5-6-4-10(9-8-6)7-2-1-3-7/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVDSWGJOYEQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















